1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3F23O4/c13-2(1-36,6(18,19)20)37-11(32,33)4(16,8(24,25)26)39-12(34,35)5(17,9(27,28)29)38-10(30,31)3(14,15)7(21,22)23/h36H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWMVBZXKIOILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3F23O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896500 | |

| Record name | 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14620-81-6 | |

| Record name | 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol. This highly fluorinated compound, with its unique combination of a hydroxyl functional group and a perfluorinated ether chain, presents significant interest for applications in advanced materials, specialty solvents, and as a building block in the synthesis of complex fluorochemicals. Understanding its fundamental properties is paramount for its effective application and for the prediction of its behavior in various chemical and biological systems.

Molecular Identity and Structural Characteristics

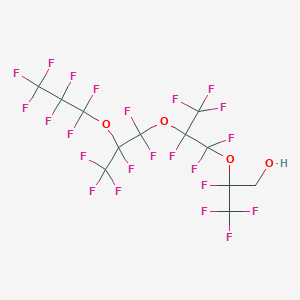

This compound is a complex perfluorinated ether alcohol. Its structure is characterized by a hydrocarbon backbone at one terminus, featuring a primary alcohol, which transitions into a highly fluorinated polyether chain.

The presence of the terminal hydroxyl group introduces a degree of polarity to an otherwise highly nonpolar and oleophobic perfluorinated chain. This amphipathic nature is a key determinant of its solubility and interfacial properties.

Caption: 2D representation of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers and databases, other values are estimated based on the properties of structurally similar perfluorinated compounds.

| Property | Value | Source/Basis for Estimation |

| Molecular Weight | 648.11 g/mol | [3] |

| Boiling Point | 70 °C at 0.001 bar (Reduced Pressure) | [1] |

| Estimated > 200 °C at atmospheric pressure | Extrapolation from reduced pressure data | |

| Melting Point | Estimated < -20 °C | Based on data for similar perfluoropolyethers which often have very low melting points.[4] |

| Density | Estimated ~1.7 - 1.9 g/cm³ at 20 °C | Based on the density of perfluoroalkoxy (PFA) polymers and other liquid perfluoropolyethers.[5][6][7] The value of 17.595 g/cm³ reported by one supplier is considered erroneous.[3] |

| Physical Form | Liquid at room temperature | Based on the estimated melting point and reported boiling point. |

| Solubility | ||

| In Water | Very low to negligible | General property of highly fluorinated compounds.[8] |

| In Organic Solvents | Likely soluble in fluorinated solvents (e.g., perfluorohexane, hydrofluoroethers). May exhibit some solubility in polar aprotic solvents like acetone and tetrahydrofuran due to the ether linkages and terminal alcohol.[9][10] | Based on the principle of "like dissolves like" and data for similar fluorinated ethers. |

Experimental Methodologies for Property Determination

The unique properties of fluorinated compounds necessitate specific considerations in their experimental analysis. The following section outlines robust protocols for the determination of the key physicochemical properties of this compound.

Density Determination

The density of a liquid fluorochemical can be accurately determined using a pycnometer or a digital density meter.

Protocol: Density Measurement using a Pycnometer

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of known volume. Calibrate the pycnometer by filling it with deionized water of a known temperature and measuring the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Preparation: Ensure the sample of this compound is free of any particulates and is equilibrated to a constant temperature (e.g., 20 °C) in a water bath.

-

Measurement: Carefully fill the pycnometer with the fluorinated liquid, ensuring no air bubbles are trapped. Place the stopper and wipe any excess liquid from the outside.

-

Weighing: Measure the mass of the filled pycnometer using an analytical balance.

-

Calculation: Subtract the mass of the empty pycnometer to obtain the mass of the liquid. Divide the mass of the liquid by the calibrated volume of the pycnometer to determine the density.

Caption: Workflow for Density Determination using a Pycnometer.

Melting Point Determination

Given the estimated low melting point, a cryostat or a specialized low-temperature melting point apparatus is required.

Protocol: Low-Temperature Melting Point Determination

-

Sample Preparation: A small amount of the liquid is frozen by cooling it below its expected melting point. A small portion of the frozen solid is then introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cryostat capable of controlled heating from sub-zero temperatures.

-

Heating and Observation: The sample is cooled to a temperature well below its expected melting point. The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

Melting Range: The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded as the melting range.

Solubility Assessment

A systematic approach is required to determine the solubility of this compound in various solvents.

Protocol: Qualitative and Quantitative Solubility Testing

-

Solvent Selection: A range of solvents should be tested, including water, common organic solvents (e.g., ethanol, acetone, hexane, toluene), and fluorinated solvents (e.g., perfluorohexane).

-

Qualitative Assessment: To a small, known volume of the solvent (e.g., 1 mL) in a vial, add a small, measured amount of the fluorinated alcohol (e.g., 10 mg). Vortex the mixture and visually inspect for dissolution. If it dissolves, incrementally add more of the solute until it no longer dissolves.

-

Quantitative Determination (for soluble systems): Prepare a saturated solution by adding an excess of the fluorinated alcohol to a known volume of the solvent. Equilibrate the mixture at a constant temperature with stirring for an extended period (e.g., 24 hours). After equilibration, allow any undissolved material to settle. Carefully extract a known volume of the supernatant, evaporate the solvent, and weigh the remaining solute. This will give the solubility in g/volume of solvent.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹⁹F NMR are critical for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons of the -CH₂- group adjacent to the hydroxyl group will be deshielded and appear in the 3.5-4.0 ppm range. The hydroxyl proton (-OH) will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹⁹F NMR: The fluorine NMR spectrum will be complex due to the numerous inequivalent fluorine environments. The large chemical shift dispersion of ¹⁹F NMR will allow for the resolution of signals from the different -CF-, -CF₂-, and -CF₃ groups. The chemical shifts will be characteristic of a perfluorinated ether structure.[11][12][13]

Caption: General Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

-

Expected Absorptions:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol group.

-

C-H stretching vibrations from the -CH₂- group will appear around 2850-3000 cm⁻¹.

-

Strong, broad C-F stretching bands will dominate the spectrum in the 1000-1300 cm⁻¹ region, which is characteristic of perfluorinated compounds.[14][15]

-

C-O stretching vibrations from the ether linkages will also be present in the fingerprint region.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected Fragmentation: Due to the stability of the C-F bond, fragmentation of the perfluorinated chain is expected. Common fragments would correspond to the loss of CF₃, C₂F₅, and other perfluoroalkyl and perfluoroalkoxy moieties. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.[16][17]

Conclusion

This compound is a specialty fluorochemical with a unique combination of a polar head group and a nonpolar, oleophobic tail. While a complete, experimentally verified dataset of its physicochemical properties is not yet publicly available, this guide provides a robust framework based on existing data for similar compounds and outlines the necessary experimental protocols for their determination. The information presented herein will be valuable for researchers and developers looking to utilize this compound in novel applications, enabling a more predictive understanding of its behavior and performance.

References

-

Wikipedia. Perfluoropolyether. [Link]

-

Holscot Fluoropolymer Experts. PFA (Perfluoroalkoxy) - Glossary. [Link]

-

OnlineConversion.com. PFA - Perfluoroalkoxy density. [Link]

-

ResearchGate. Negative ion mass spectrum of perfluorocrownether (PC, M=580amu) recorded at an electron energy of 3.7eV. [Link]

-

National Institutes of Health. 19F Spin-lattice Relaxation of Perfluoropolyethers: Dependence on Temperature and Magnetic Field Strength (7.0-14.1T). [Link]

-

Lorric. PFA Material Characterization. [Link]

-

National Institutes of Health. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [Link]

-

Kral, P., et al. PFPE-Based Polymeric 19F MRI Agents: A New Class of Contrast Agents with Outstanding Sensitivity. Macromolecules 2017, 50 (15), 5865-5874. [Link]

-

White Knight Fluid Handling. Materials Data Sheet. [Link]

-

ProQuest. Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. [Link]

-

AZoM. Perfluoroalkoxyethylene - PFA. [Link]

-

Dimitri Basov Lab. Fourier transform infrared investigation of thin perfluoropolyether films exposed to electric fields. [Link]

-

ResearchGate. 19 F NMR spectrum of Zdol 1000. [Link]

-

ResearchGate. Positive ion mass spectra in high mass range of lubricant smear in the cases of different heating temperatures. [Link]

-

ResearchGate. FTIR spectrum of perfluoropolyether tetraacrylate, UV - T. [Link]

-

NASA Technical Reports Server. Properties of Perfluoropolyethers for Space Applications. [Link]

-

ResearchGate. Infrared Spectrum Analysis of Perfluoro Polyethers (PFPE) of Fluorocarbon-Based Magnetic Fluid's Base Liquid. [Link]

-

Semantic Scholar. Physical properties and gas solubilities in selected fluorinated ethers. [Link]

-

PubChem. 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. [Link]

-

NASA Technical Reports Server. Spectroscopic Analysis of Perfluoropolyether Lubricant Degradation During Boundary Lubrication. [Link]

-

Semantic Scholar. MASS SPECTRA OF FLUOROCARBONS. [Link]

-

NIST WebBook. 1H,1H,2H,2H-Perfluorodecan-1-ol. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

- Google Patents.

-

CHEMWELLS. Introduction to perfluoropolyether (PFPE). [Link]

-

ResearchGate. Representative mass spectra of 8-2 fTOH (A), and the derivatized.... [Link]

-

NIST WebBook. This compound. [Link]

-

CHEMICAL POINT. 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecan-1-ol. [Link]

-

PubMed. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. [Link]

-

OpenOChem Learn. Alcohols. [Link]

-

Wikipedia. Fluoroalcohol. [Link]

- Google Patents.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). [Link]

-

ResearchGate. What is the solubility of water in fluorous (fluorinated) solvents?. [Link]

-

PubChem. 1,1,2,2-Tetrahydroperfluoro-1-decanol. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. PERFLUOROPOLYETHER [chemicalbook.com]

- 5. PFA (Perfluoroalkoxy) - Glossary - Holscot Fluoropolymer Experts [holscot.com]

- 6. PFA - Perfluoroalkoxy density [kg-m3.com]

- 7. lorric.com [lorric.com]

- 8. researchgate.net [researchgate.net]

- 9. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]

- 10. US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google Patents [patents.google.com]

- 11. 19F Spin-lattice Relaxation of Perfluoropolyethers: Dependence on Temperature and Magnetic Field Strength (7.0-14.1T) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. basovinfraredlab.ucsd.edu [basovinfraredlab.ucsd.edu]

- 15. researchgate.net [researchgate.net]

- 16. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS 14620-81-6: A Perfluoropolyether Alcohol

Introduction

CAS number 14620-81-6 identifies the chemical compound 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecan-1-ol . This molecule belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), specifically a perfluoropolyether (PFPE) alcohol. PFPEs are a class of high-performance synthetic fluids and elastomers characterized by a backbone of ether linkages between perfluoroalkyl groups. This unique chemical structure imparts exceptional properties, including high thermal stability, chemical inertness, low vapor pressure, and excellent lubricity.

This guide provides a comprehensive overview of the known properties of CAS 14620-81-6 and the general characteristics of the PFPE alcohol class to which it belongs. It is intended for researchers, scientists, and professionals in drug development and materials science who require a technical understanding of this and related compounds. Due to the limited availability of peer-reviewed literature specifically on CAS 14620-81-6, this guide synthesizes data from chemical supplier databases and extrapolates from the well-documented properties of structurally similar PFPE alcohols.

Chemical and Physical Properties

The known physicochemical properties of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecan-1-ol are summarized in the table below. These properties are typical of a short-chain PFPE alcohol, indicating a dense, low-refractive-index liquid.

| Property | Value | Source(s) |

| CAS Number | 14620-81-6 | N/A |

| Molecular Formula | C₁₂H₃F₂₃O₄ | [1][2] |

| Molecular Weight | 648.11 g/mol | [1][2] |

| Synonyms | 1H,1H-Tricosafluoro(2,5,8-trimethyl-3,6,9-trioxadodecan-1-ol), 2-{1,1,2,3,3,3-Hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}-2,3,3,3-tetrafluoropropan-1-ol | [3] |

| Boiling Point | 70 °C @ 1 mmHg | [3][4] |

| Density | 1.7595 g/cm³ @ 20 °C | [4][5] |

| Refractive Index | 1.3069 @ 20 °C | [4][5] |

| Flash Point | None | [4] |

| Purity | Typically ≥97% | [3] |

Synthesis of Perfluoropolyether Alcohols

Caption: General synthesis workflow for perfluoropolyether (PFPE) alcohols.

Representative Experimental Protocol: Synthesis of a PFPE Alcohol

The following is a general, representative protocol for the synthesis of a perfluoropolyether alcohol via the reduction of its corresponding ester, based on methodologies described in patent literature.[3]

Materials:

-

Perfluoropolyether carboxylic acid alkyl ester (e.g., methyl or ethyl ester)

-

Reducing agent (e.g., sodium borohydride)

-

Solvent (e.g., ethanol, isopropanol)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the perfluoropolyether carboxylic acid alkyl ester in a suitable alcohol solvent (e.g., ethanol).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., GC-MS or NMR spectroscopy).

-

Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent).

-

Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude perfluoropolyether alcohol.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Applications and Potential Utility

While specific applications for CAS 14620-81-6 are not documented, the unique properties of PFPEs make them valuable in a range of high-performance applications. The terminal hydroxyl group on PFPE alcohols allows for further chemical modification, making them versatile intermediates.[6]

-

High-Performance Lubricants: PFPEs are used as lubricants in extreme environments, such as in the aerospace and semiconductor industries, due to their thermal stability and chemical inertness.[5][7] They can be formulated into greases by combining them with PTFE powder and other additives.[8]

-

Surface Treatment Agents: The hydroxyl group can be reacted to create surfactants, dispersing agents, or leveling agents for coatings.[3]

-

Chemical Intermediates: PFPE alcohols are precursors for the synthesis of other functionalized PFPEs, such as acrylates and urethanes, which can be used to create high-performance polymers and coatings.[6]

-

Heat Transfer Fluids: Their thermal stability and wide operating temperature range make them suitable as heat transfer fluids in specialized applications.[9]

Safety and Toxicological Profile

The safety and toxicological data for CAS 14620-81-6 are limited. Chemical supplier safety data sheets classify it as an irritant.[3] As a member of the PFAS family, its potential for environmental persistence and bioaccumulation should be considered.

The toxicology of fluorinated ethers can be complex. Some fluorinated ethers are known to be metabolized by cytochrome P-450 enzymes, which can lead to the formation of toxic metabolites such as 2,2,2-trifluoroethanol.[4] Short-chain PFAS, a class that could include this compound, have been associated with elevated levels of alanine aminotransferase (ALT), suggesting potential for liver injury.[10] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection, and to work in a well-ventilated area to avoid inhalation.

General Handling Protocol:

-

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Use in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Spill and Waste: In case of a spill, absorb with an inert material and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for CAS 14620-81-6 is currently limited. Researchers working with this compound would need to perform their own analytical characterization. For reference, a patent for a structurally similar PFPE alcohol provides the following characteristic NMR signals:

-

¹H-NMR: A characteristic signal for the -CH₂OH group would be expected. In one example, a similar compound showed a signal around δ 3.9 ppm.[3]

-

¹⁹F-NMR: A complex set of signals corresponding to the various fluorine environments in the perfluorinated backbone would be expected.

Conclusion

CAS 14620-81-6, or 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecan-1-ol, is a perfluoropolyether alcohol with properties that suggest its potential utility in high-performance applications, likely as a chemical intermediate or a component in advanced materials. While specific data for this compound is sparse, its structural class (PFPE alcohols) is known for exceptional thermal and chemical stability. As with all PFAS compounds, careful handling and consideration of its environmental fate are warranted. Further research is needed to fully characterize its properties, potential applications, and toxicological profile.

References

-

Scribd. List of Fluorine Compounds. [Link]

-

Sunoit Fluoropolymers. Perfluoropolyether Alcohol. [Link]

-

Wikipedia. Perfluoropolyether. [Link]

-

Santie Oil Company. Different Applications for PFPE Lubricants. [Link]

-

ResearchGate. The advantages of perfluorinated polyethers. [Link]

-

TOPDA. Perfluoropolyether | PFPE Fluids. [Link]

-

National Institutes of Health (NIH). Short-chain per- and polyfluoroalkyl substances associate with elevated alanine aminotransferase: Cross-sectional analysis results from the STRIVE cohort. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. EP1972610A1 - Fluorinated ether alcohol and process for production thereof - Google Patents [patents.google.com]

- 4. CAS Patents | CAS [cas.org]

- 5. WO2017005832A1 - Process for the synthesis of (per)fluoropolyether amines - Google Patents [patents.google.com]

- 6. hydroxyl functionalized perfluoropolyether | Perfluoropolyether di-Alcohol | Sunoit Fluoropoymers [sunoit.com]

- 7. 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol | C8H6F12O5 | CID 2778166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. Short-chain per- and polyfluoroalkyl substances associate with elevated alanine aminotransferase: Cross-sectional analysis results from the STRIVE cohort - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Fluorinated Trioxaalkanes in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of fluorinated trioxaalkanes in a range of common organic solvents. Fluorinated ethers, a class of compounds including trioxaalkanes, possess unique physicochemical properties stemming from the high electronegativity and stability of the carbon-fluorine (C-F) bond.[1] These properties, such as chemical inertness, thermal stability, and altered polarity, present both opportunities and challenges for their application in fields like drug development, materials science, and advanced electrolytes.[1][2] This document delves into the fundamental thermodynamic principles governing their dissolution, explores the key molecular factors influencing solubility, presents a standardized protocol for experimental solubility determination, and provides a summary of expected solubility trends. This guide is intended for researchers, scientists, and formulation experts who work with or plan to utilize this unique class of organofluorine compounds.

Introduction to Fluorinated Trioxaalkanes

Fluorinated trioxaalkanes are a specific subclass of fluorinated ethers, characterized by a carbon-chain backbone containing three ether (C-O-C) linkages. The hydrogen atoms on the carbon backbone are partially or, more commonly, fully substituted with fluorine atoms. A representative example is Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, which incorporates the characteristic trioxa-alkane structure with extensive fluorination.[3]

The incorporation of fluorine dramatically alters the molecule's properties compared to its hydrocarbon analogs.[4] The C-F bond is exceptionally strong and polarized, leading to molecules with high thermal and chemical stability.[1] However, this extensive fluorination also results in weak intermolecular van der Waals forces and reduced polarizability, a phenomenon that governs their unique solubility behavior.[1] This often leads to poor solubility in both aqueous and conventional organic media, a critical hurdle in formulation and application.[5] Understanding and predicting the solubility of these compounds is therefore essential for their effective use in diverse applications, from advanced surfactants to drug delivery systems.[6][7]

The Theoretical Basis of Solubility

The dissolution of a solute in a solvent is a spontaneous process only if the Gibbs free energy of mixing (ΔG_mix) is negative. This fundamental thermodynamic relationship is the key to understanding the solubility of fluorinated trioxaalkanes.

ΔG_mix = ΔH_mix - TΔS_mix

Where:

-

ΔG_mix is the Gibbs free energy of mixing.

-

ΔH_mix is the enthalpy of mixing.

-

T is the absolute temperature.

-

ΔS_mix is the entropy of mixing.

For dissolution to occur, the enthalpic and entropic contributions must favorably combine to yield a negative ΔG_mix.[8][9]

-

Enthalpy of Mixing (ΔH_mix): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[9] Due to the unique nature of fluorinated compounds, their interactions with hydrocarbon-based organic solvents are often weak and energetically unfavorable, leading to a positive (endothermic) ΔH_mix.[10] This creates a significant thermodynamic barrier to dissolution.

-

Entropy of Mixing (ΔS_mix): This term reflects the increase in randomness or disorder when a solute and solvent are mixed.[8] The process of mixing almost always leads to an increase in entropy (positive ΔS_mix), which favors dissolution.

The interplay between these two factors is critical. Even if the enthalpy of mixing is unfavorable (positive ΔH_mix), dissolution can still occur if the entropic contribution (TΔS_mix) is large enough to overcome it.[9]

Caption: Relationship between Gibbs free energy, enthalpy, and entropy in the mixing process.

Key Factors Influencing Solubility

The solubility of a given fluorinated trioxaalkane is not absolute but is a function of its molecular structure and the properties of the chosen solvent.

Impact of Fluorination

The degree and pattern of fluorination are paramount.

-

Perfluorinated Chains: Molecules where all hydrogens are replaced by fluorine are characterized by their "fluorophilicity" and "oleophobicity" (repulsion of hydrocarbons). They exhibit very low solubility in non-fluorinated organic solvents.

-

Partially Fluorinated Chains: The presence of hydrocarbon segments within the molecule can create a balance between fluorophilic and lipophilic character.[1] This can enhance compatibility and solubility with a broader range of non-polar and polar organic solvents.[1]

Solvent Characteristics

The choice of solvent is critical and solubility trends can be broadly categorized:

-

Fluorinated Solvents (e.g., perfluorohexane, hydrofluoroethers): These are the best solvents for highly fluorinated compounds. The favorable "fluorophilic" interactions (F···F) result in a less positive or even negative ΔH_mix, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Solubility is generally low to moderate. While these solvents have strong dipoles, their interaction with the non-polar, electron-shielded fluorocarbon chain is often weak. Furthermore, some fluorinated ether acids can be unstable and degrade in these solvents over time, particularly at elevated temperatures.[11][12][13]

-

Polar Protic Solvents (e.g., Methanol, Isopropanol): Solubility is typically poor. The strong hydrogen-bonding network of the solvent must be disrupted to accommodate the solute, which is an energetically costly process (highly positive ΔH_mix) that the fluorinated trioxaalkane cannot favorably replace. However, these solvents are often good choices for long-term stability of stock solutions.[11][13]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is extremely low. The oleophobic nature of the fluorinated chain leads to strong repulsive forces with hydrocarbon solvents, resulting in phase separation.[14]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To ensure reliable and reproducible data, the gold-standard shake-flask equilibrium method is recommended.[5] This protocol is designed to measure the thermodynamic solubility of a compound at a specific temperature.

Materials and Reagents

-

Fluorinated trioxaalkane (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument.

Step-by-Step Methodology

-

Preparation: Add an excess amount of the fluorinated trioxaalkane to a vial, ensuring a visible amount of undissolved solid will remain at equilibrium.[5]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Equilibrate for a minimum of 24-48 hours to ensure the system reaches a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any microscopic particulate matter. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.

Caption: Standard workflow for determining thermodynamic solubility.

Summary of Expected Solubility Trends

The following table summarizes the anticipated solubility of a model perfluorinated trioxaalkane, such as Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, in various organic solvents based on the principles discussed.

| Solvent Class | Example Solvent(s) | Key Interaction Type | Expected Solubility | Rationale & Remarks |

| Fluorinated | Perfluorohexane | Fluorophilic | High | "Like-dissolves-like" principle for fluorinated systems. Favorable ΔH_mix. |

| Polar Aprotic | Acetonitrile, DMSO | Dipole-Induced Dipole | Low to Moderate | Energetically unfavorable interactions. Potential for degradation of specific structures (e.g., those with a carboxylic acid adjacent to a tertiary carbon) over time.[11][13] |

| Ketones | Acetone | Dipole-Induced Dipole | Low to Moderate | Similar to other polar aprotics. The cavity energy of acetone may sometimes allow for slightly better solubility than expected based on polarity alone.[14] |

| Alcohols | Methanol, IPA | H-Bonding, Dipole | Very Low | Disruption of the solvent's strong H-bond network is highly endothermic. These are generally poor solvents for dissolution but good for stable stock solution storage.[11][13] |

| Ethers | Diethyl Ether, THF | Dipole-Induced Dipole | Low | While containing an ether linkage, the hydrocarbon character dominates, leading to poor interaction with the fluorinated solute. |

| Chlorinated | Dichloromethane | London Dispersion | Very Low | Despite some polarity, interactions are generally weak. |

| Aromatic | Toluene | π-System Interactions | Very Low | Oleophobic nature of the fluorinated chain leads to unfavorable interactions with the aromatic ring. |

| Aliphatic | n-Hexane | London Dispersion | Essentially Insoluble | Strong oleophobicity results in a highly positive ΔH_mix and phase separation.[14] |

Conclusion

The solubility of fluorinated trioxaalkanes is governed by a complex interplay of thermodynamic factors, heavily influenced by the unique properties of the carbon-fluorine bond. Their general insolubility in conventional organic solvents stems from a combination of weak solute-solvent interactions (positive ΔH_mix) and the oleophobic character of the fluorinated chains. The most effective solvents are invariably other fluorinated liquids. For practical applications requiring dissolution in non-fluorinated media, partially fluorinated structures that balance fluorophilic and lipophilic characteristics may offer a more versatile solution.[1] The experimental protocols and theoretical framework provided in this guide offer researchers a robust foundation for navigating the challenges of formulating and applying these specialized molecules.

References

- Benchchem. Technical Support Center: Resolving Solubility Challenges of Fluorinated Compounds.

- Organofluorine / Alfa Chemistry. A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials.

- ResearchGate. Understanding the Effect of Fluorinated Ether on the Improved Performance of Lithium-Sulfur Batteries. | Request PDF.

- ResearchGate. PFOS solubility in different organic solvents (a) and alcoholic...

- National Institutes of Health. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC.

- ResearchGate. (PDF) Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon.

-

ITRC. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Available from: [Link]

- PFAS Central. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis.

- ResearchGate. (PDF) Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis.

- Chemicalbook. PERFLUORO-2,5,8-TRIMETHYL-3,6,9-TRIOXADODECANOIC ACID METHYL ESTER.

- ResearchGate. Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying.

- PubMed Central. Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure.

- ResearchGate. Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon | Request PDF.

- ACS Publications. Fluorinated Ether Based Electrolyte for High-Energy Lithium–Sulfur Batteries: Li+ Solvation Role Behind Reduced Polysulfide Solubility | Chemistry of Materials.

- Sigma-Aldrich. Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid | 65294-16-8.

- Semantic Scholar. Physical properties and gas solubilities in selected fluorinated ethers.

- PubMed Central. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC.

- Chemicalbook. PERFLUORO(2,5,8-TRIMETHYL-3,6,9-TRIOXADECANOIC) ACID | 65294-16-8.

- Slideshare. solubility experimental methods.pptx.

- National Institutes of Health. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC.

- OUCI. Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 o….

- PubMed. Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors.

- PubChem. Perfluoro-2,2,8-trimethyl-3,6,9-trioxadodecane.

- Santa Cruz Biotechnology. Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate | CAS 39187-47-8 | SCBT.

- National Institutes of Health. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC.

- Chemistry LibreTexts. Thermodynamics of Mixing.

- NCN. Organic molecules bearing fluorine atoms or fluorinated groups feature a range of unique chemical, physical, and biological prop.

- MDPI. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane.

- Semantic Scholar. Solubility of KF in four organic solvents and thermodynamic dissolution functions.

- ResearchGate. What is the solubility of water in fluorous (fluorinated) solvents?.

- Sigma-Aldrich. Fluorinated solvents.

- YouTube. The thermodynamics of mixing.

- National Institutes of Health. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC.

- ResearchGate. Solubility of KF in four organic solvents and thermodynamic dissolution functions.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. PERFLUORO(2,5,8-TRIMETHYL-3,6,9-TRIOXADECANOIC) ACID | 65294-16-8 [chemicalbook.com]

- 4. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pfascentral.org [pfascentral.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

"thermal stability of perfluorinated ether alcohols"

An In-Depth Technical Guide to the Thermal Stability of Perfluorinated Ether Alcohols

Abstract

Per- and polyfluoroalkyl substances (PFAS) are defined by the presence of strong carbon-fluorine (C-F) bonds, which impart unique physicochemical properties including high thermal stability and chemical resistance.[1] Within this broad class, perfluorinated ether alcohols (PFEAs) represent a critical subclass of molecules with growing importance in materials science, electronics, and as building blocks in pharmaceutical development.[2][3] Their structure, containing a perfluoroalkyl chain, an ether linkage, and a terminal alcohol functional group, creates a complex interplay of factors that govern their behavior under thermal stress. This guide provides a comprehensive technical overview of the thermal stability of PFEAs, detailing the underlying chemical principles, robust experimental methodologies for assessment, and the primary decomposition pathways. It is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of these compounds to ensure their safe and effective application.

Fundamental Principles of Thermal Stability in PFEAs

The thermal stability of a molecule is dictated by the energy required to break its weakest chemical bonds. In perfluorinated ether alcohols, the stability is not uniform across the structure but is a product of the competing strengths of the C-F, C-C, C-O, and O-H bonds.

-

The Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of approximately 116 kcal/mol.[1] This exceptional strength is the primary reason for the high thermal and chemical inertness associated with fluorinated compounds.[1][2] The high electronegativity of fluorine atoms also creates a strong inductive effect, which can influence the stability of adjacent bonds.

-

The Ether (C-O-C) Linkage: While perfluorination generally enhances stability, the introduction of an ether oxygen atom creates a point of relative weakness within the perfluoroalkyl chain.[4][5][6] Computational and experimental studies on analogous perfluoroalkyl ether carboxylic acids (PFECAs) have shown that they are more susceptible to thermal degradation than their perfluoroalkyl carboxylic acid (PFCA) counterparts with the same carbon chain length.[5][6][7] The C-O ether bond is often the initial site of cleavage during thermal decomposition.[7][8][9] Specifically, the ether bond closer to an electron-withdrawing group (such as the alcohol) is often weaker and more prone to cleavage.[7][9]

-

The Alcohol (-CH₂OH) Functional Group: The terminal alcohol group introduces further complexity. Unlike the rest of the fluorinated backbone, it contains C-H and O-H bonds, which are less stable than C-F bonds. This moiety can serve as an initiation site for decomposition, particularly through the elimination of hydrogen fluoride (HF), a common degradation pathway for many fluorinated alcohols.[4]

The overall thermal stability is therefore a balance: the robust perfluorinated segments resist degradation, while the ether linkage and alcohol group present kinetically favorable pathways for decomposition to initiate.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is required to fully characterize the thermal stability of a PFEA. This involves not only determining the temperature at which degradation begins but also identifying the resulting products to elucidate the decomposition mechanism.

Thermogravimetric Analysis (TGA)

TGA is the foundational technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides a clear picture of the onset temperature of decomposition and the kinetics of mass loss.

Experimental Protocol: TGA of a Perfluorinated Ether Alcohol

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of the PFEA sample into a clean, inert TGA pan (e.g., platinum or ceramic).

-

Atmosphere Selection:

-

Inert Atmosphere (Nitrogen or Argon): Set the purge gas flow rate to 50-100 mL/min. This is used to study the intrinsic thermal stability of the molecule in the absence of oxygen (pyrolysis).[4]

-

Oxidative Atmosphere (Air): For studying oxidative stability, use a similar flow rate of dry air.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600-800 °C).[5]

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T_d5%).

-

Identify the temperature of maximum decomposition rate from the peak of the first derivative of the TGA curve (DTG).

-

Causality Behind Choices: A 10 °C/min heating rate is standard and provides a good balance between resolution and experimental time. Using both inert and oxidative atmospheres is critical because the decomposition mechanisms can differ significantly; pyrolysis involves unimolecular bond cleavage, while combustion is initiated by reactions with oxygen.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as melting, boiling, and decomposition. For stability analysis, it complements TGA by quantifying the enthalpy of decomposition.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Seal 2-5 mg of the PFEA sample in a hermetic aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Atmosphere: An inert nitrogen atmosphere is typically used to prevent oxidative side reactions.

-

Thermal Program: Use a thermal program identical to the one used in TGA (e.g., 10 °C/min ramp) for direct comparison.

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Exothermic peaks are indicative of decomposition events. The integrated area of the peak corresponds to the enthalpy of decomposition (ΔH_d).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To understand the "how" and "what" of thermal decomposition, Py-GC-MS is the definitive analytical tool. A sample is rapidly heated (pyrolyzed) to a specific temperature, and the volatile decomposition products are immediately separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS for Product Elucidation

-

Sample Preparation: Place a small amount of the PFEA (10-100 µg) into a pyrolysis sample cup.

-

Pyrolysis: Set the pyrolysis temperature based on TGA data (e.g., the temperature of maximum decomposition rate). A typical pyrolysis time is 10-20 seconds.

-

GC Separation: The volatile fragments are swept onto a GC column (e.g., a mid-polarity column like a DB-5ms) and separated using a temperature gradient program.

-

MS Detection: As compounds elute from the GC, they are ionized (typically by electron ionization) and their mass-to-charge ratios are detected.

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns. This provides direct evidence of the decomposition pathways. Volatile organofluorine species are common products at moderate temperatures (<600 °C).[5][6]

Self-Validation: The combination of these three techniques provides a self-validating system. TGA and DSC identify when decomposition occurs, while Py-GC-MS identifies the products formed at those specific temperatures, confirming the nature of the thermal event.

Decomposition Mechanisms and Pathways

Based on extensive studies of related perfluorinated ethers and alcohols, several primary decomposition pathways can be proposed for PFEAs.[4][7][9][10] The process is typically initiated by the cleavage of the weakest bonds, followed by a cascade of radical reactions.

Key Initiation Steps:

-

C-O Bond Cleavage: This is often the most favorable pathway, especially at the ether bond proximal to the alcohol group, leading to the formation of a perfluoroalkoxy radical and a carbon-centered radical.[7][9][10]

-

C-C Bond Cleavage: Scission of C-C bonds in the perfluoroalkyl backbone can also occur, particularly the bond beta to the ether oxygen or the alcohol group, as it is weaker than other C-C bonds in the chain.[7]

-

HF Elimination: The presence of the alcohol group allows for the elimination of hydrogen fluoride (HF), forming a perfluoroacyl fluoride, which can then undergo further reactions.[4]

Following initiation, the resulting radical species can undergo recombination, further fragmentation (unzipping), or react with other molecules to form a complex mixture of smaller perfluorinated or polyfluorinated alkanes, alkenes, and carbonyl compounds.[4][10][11]

Diagram: Proposed Thermal Decomposition Pathways for a Perfluorinated Ether Alcohol

Caption: Primary initiation pathways in the thermal decomposition of a generic PFEA.

Factors Influencing Thermal Stability

The precise temperature at which a PFEA begins to decompose is influenced by several factors:

-

Molecular Structure:

-

Chain Length: Longer perfluoroalkyl chains generally lead to slightly higher thermal stability, similar to the trend observed in PFCAs.[5][6]

-

Branching: Branching in the perfluoroalkyl chain, particularly near the ether linkage, can introduce steric strain and create weaker C-C bonds, potentially lowering stability.

-

-

Presence of a Catalyst: The presence of certain metals or metal oxides can catalyze decomposition at lower temperatures.

-

Atmosphere: As discussed, decomposition in an oxidative atmosphere (air) typically occurs at lower temperatures and follows different pathways compared to pyrolysis in an inert atmosphere.[4]

-

Impurities: The presence of residual hydrocarbon impurities from synthesis can act as initiation sites for degradation, reducing the overall thermal stability of the bulk material.

Table 1: Comparative Thermal Stability of Fluorinated Compound Classes

| Compound Class | Representative Structure | Typical Decomposition Onset (T_d5% in N₂) | Key Stability Factor |

| Perfluoroalkane (PFA) | CF₃(CF₂)₆CF₃ | > 500 °C | Absence of weak functional groups |

| Perfluoroalkyl Carboxylic Acid (PFCA) | CF₃(CF₂)₆COOH | ~200 - 300 °C[5] | Weakness of the α-C–COOH bond |

| Perfluoroalkyl Ether Alcohol (PFEA) | CF₃(CF₂)₂-O-(CF₂)₂-OH | ~150 - 250 °C (Estimated) | Weakness of C-O ether bond[4][5] |

| Perfluoroalkyl Ether Carboxylic Acid (PFECA) | CF₃(CF₂)₂-O-CF(CF₃)COOH | ~150 - 200 °C[7][9] | Ether bond is weaker than C-C backbone[7] |

Note: PFEA data is estimated based on the established trend that ether linkages reduce stability compared to analogous PFCAs.[4][5][6]

Implications for Drug Development and Material Science

Understanding the thermal stability of PFEAs is not merely an academic exercise; it has profound practical implications.

-

In Drug Development: Fluorine is often incorporated into drug candidates to enhance metabolic stability, modulate pKa, and improve binding affinity.[12][13] PFEAs may be used as synthons or appear as metabolites of more complex fluorinated drugs.

-

Metabolic Stability vs. Thermal Stability: While the C-F bond blocks metabolic oxidation by P450 enzymes, thermal degradation proceeds via different, non-enzymatic pathways. A metabolically stable compound is not necessarily thermally stable.

-

Formulation & Storage: Knowledge of decomposition temperatures is critical for selecting appropriate conditions for formulation processes (e.g., lyophilization, melt extrusion) and for defining long-term storage conditions to prevent the generation of potentially toxic degradants.

-

Forced Degradation Studies: A controlled thermal stress study is a key component of forced degradation testing, which is required by regulatory agencies to establish the degradation profile of a drug substance and develop stability-indicating analytical methods.

-

-

In Material Science: PFEAs and their derivatives are used as surfactants, lubricants, and coatings.[2][3][14] Their upper-use temperature is a primary performance metric. The decomposition products can be corrosive (e.g., HF) or toxic, making it essential to operate well below the onset temperature of decomposition to ensure material integrity and operational safety.

Conclusion

The thermal stability of perfluorinated ether alcohols is a nuanced subject governed by the supreme strength of the C-F bond and the targeted weaknesses introduced by the ether linkage and alcohol functionality. While highly stable compared to their hydrocarbon analogs, they are generally less stable than perfluoroalkanes and even their corresponding perfluoroalkyl carboxylic acid cousins. A systematic evaluation using TGA, DSC, and Py-GC-MS is essential for a complete characterization. This understanding is paramount for professionals in drug development and material science to safely formulate, store, and apply these unique molecules, thereby harnessing their beneficial properties while mitigating the risks associated with their thermal degradation.

References

-

Shao, H., Litvanova, K., Alinezhad, A., & Xiao, F. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(23), 8796-8807. Retrieved from [Link]

-

Long, C., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(10), 6044-6061. Retrieved from [Link]

-

Xiao, F. (2018). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. UND Scholarly Commons. Retrieved from [Link]

-

Thermal and oxidative stability of fluorinated alkyl aryl ethers. (2018). ResearchGate. Retrieved from [Link]

-

THE SYNTHESIS AND SOME CHARACTERISTICS OF PARTLY FLUORINATED ALCOHOLS ON THE BASIS OF TETRAFLUOROETHYLENE AND HEXAFLUOROPROPYLEN. (n.d.). J-OF.RU. Retrieved from [Link]

-

Factors Affecting the Thermal Stability of Polytetrafluoroethylene 1. (n.d.). NIST. Retrieved from [Link]

-

Zhang, C., et al. (2021). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 55(17), 11815-11825. Retrieved from [Link]

-

Environmental Fate of Novel Functionalized Hydrofluoroether (HFE) Alcohols. (2022). TSpace, University of Toronto. Retrieved from [Link]

-

Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. (2018). ResearchGate. Retrieved from [Link]

-

Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids. (n.d.). American Chemical Society. Retrieved from [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). ACS Publications. Retrieved from [Link]

-

Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (n.d.). J-OF.RU. Retrieved from [Link]

-

Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. (2024). ResearchGate. Retrieved from [Link]

-

Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. (2018). ResearchGate. Retrieved from [Link]

-

A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. (2022). MDPI. Retrieved from [Link]

-

Wang, N., et al. (2005). Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown. Environmental Science & Technology, 39(19), 7516-7528. Retrieved from [Link]

-

Molecular Structure Optimization of Fluorinated Ether Electrolyte for All Temperature Fast Charging Lithium-Ion Battery. (2023). ACS Energy Letters. Retrieved from [Link]

-

Physicochemical properties and kinetic analysis for some fluoropolymers by differential scanning calorimetry. (2018). ResearchGate. Retrieved from [Link]

-

Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-ion Batteries and Lithium-Metal Batteries. (2022). Semantic Scholar. Retrieved from [Link]

-

Silver(i) Perfluoroalcoholates: Synthesis, Structure, and their Use as Transfer Reagents. (2024). Wiley Online Library. Retrieved from [Link]

-

Biotransforming the “Forever Chemicals”: Trends and Insights from Microbiological Studies on PFAS. (2022). PMC, NIH. Retrieved from [Link]

-

Fluorometric Estimation of Viral Thermal Stability. (2014). PMC, NIH. Retrieved from [Link]

-

Synthesis of perfluorinated functionalized, branched ethers. (1998). ResearchGate. Retrieved from [Link]

-

Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods. (2022). J-OF.RU. Retrieved from [Link]

-

Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. (2004). ResearchGate. Retrieved from [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. (2015). ResearchGate. Retrieved from [Link]

-

Probing Thermal Transitions of Peptide-Major Histocompatibility Complexes by Differential Scanning Fluorimetry. (2024). ResearchGate. Retrieved from [Link]

-

Probing Thermal Transitions of Peptide-Major Histocompatibility Complexes by Differential Scanning Fluorimetry. (2024). PubMed. Retrieved from [Link]

-

Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. (2021). NIH. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. sibran.ru [sibran.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

The Shifting Sands of "Forever Chemicals": An In-depth Technical Guide to the Environmental Fate of Short-Chain Perfluorinated Compounds

For Immediate Release

[City, State] – [Date] – As regulatory pressures and environmental concerns have led to the phase-out of long-chain per- and polyfluoroalkyl substances (PFAS), their shorter-chain counterparts have become prevalent replacements. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the complex environmental behavior of these short-chain "forever chemicals," exploring their unique properties, transport mechanisms, and the ongoing challenges they present for remediation.

Introduction: The Rise of Short-Chain PFAS and a New Environmental Challenge

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals valued for their resistance to heat, water, and oil. Historically, long-chain compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) were widely used. However, mounting evidence of their persistence, bioaccumulation, and toxicity led to a global phase-out. In their place, industries have turned to short-chain PFAS, defined as perfluoroalkyl carboxylic acids (PFCAs) with fewer than seven carbon atoms and perfluoroalkane sulfonic acids (PFSAs) with fewer than six.

While initially considered less bioaccumulative, short-chain PFAS present a distinct and formidable environmental challenge due to their high mobility and extreme persistence. This guide will dissect the critical aspects of their environmental journey, from their sources to their ultimate, and often elusive, fate.

Physicochemical Properties: The Key to Understanding Mobility and Persistence

The environmental behavior of short-chain PFAS is fundamentally governed by their unique physicochemical properties, which differ significantly from their long-chain predecessors.

High Water Solubility and Low Adsorption Potential

Short-chain PFAS exhibit high aqueous solubility and a relatively low potential for adsorption to soil and sediment. This is a direct consequence of their shorter fluorinated carbon chains, which reduces their hydrophobicity. As a result, they tend to remain dissolved in the water phase rather than binding to particles, making them highly mobile in aquatic systems. This mobility is a critical factor in their widespread contamination of water resources, including drinking water sources.

Extreme Persistence

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making all PFAS compounds incredibly resistant to degradation. Short-chain PFAS are no exception; they do not undergo significant abiotic or biotic degradation under typical environmental conditions. This extreme persistence means that once released, they can remain in the environment for centuries.

| Property | Short-Chain PFAS | Long-Chain PFAS | Implication for Environmental Fate |

| Water Solubility | High (>20 g/L for some) | Lower | High mobility in aquatic environments, leading to widespread contamination of water resources. |

| Adsorption to Soil/Sediment (Koc) | Low (logKoc: 2.7–3.6) | High | Less retention in soils and sediments, facilitating transport to groundwater and surface water. |

| Bioaccumulation Potential | Lower than long-chain, but permanent exposure is a concern | High | While not as bioaccumulative in the traditional sense, their continuous presence leads to constant exposure for organisms. |

| Persistence | Extremely High | Extremely High | Long-term environmental contamination and the potential for irreversible background levels. |

Sources and Environmental Entry Points

Short-chain PFAS enter the environment through a multitude of pathways, both direct and indirect.

Direct Industrial and Commercial Use

These compounds are integral to a wide array of applications, including:

-

Aqueous Film-Forming Foams (AFFF): Used in firefighting, AFFF is a major source of direct environmental contamination.

-

Manufacturing and Industrial Processes: Releases occur during the production of fluoropolymers and other PFAS-containing products.

-

Consumer Products: Impregnation of textiles, leather, carpets, and food contact materials contributes to their release.

Indirect Formation from Precursor Compounds

A significant and often overlooked source is the degradation of "precursor" compounds. These are larger, more complex molecules that can break down over time to form persistent short-chain perfluoroalkyl acids (PFAAs). Volatile precursors can be transported long distances in the atmosphere before degrading and being deposited in remote regions.

Diagram: Major Environmental Pathways of Short-Chain PFAS

Caption: Major environmental pathways of short-chain PFAS.

Environmental Transport: A Journey Through Air, Water, and Soil

The high mobility of short-chain PFAS dictates their transport through various environmental compartments.

Aquatic Systems: The Primary Transport Route

Due to their high water solubility and low adsorption to particulate matter, aquatic systems are the primary conduits for short-chain PFAS transport. They can travel long distances in rivers and contaminate large bodies of water. This mobility poses a significant threat to drinking water resources, as conventional water treatment methods are often ineffective at removing them.

Soil and Groundwater: A Pathway to Deeper Contamination

While their sorption to soil is limited, the continuous application of contaminated water or biosolids can lead to the accumulation of short-chain PFAS in soil. Their high mobility means they can readily leach from the soil and contaminate groundwater, a critical source of drinking water for many communities. The transport of short-chain PFAS in the subsurface is primarily governed by advection and dispersion, with less retardation compared to their long-chain counterparts.

Atmospheric Transport and Long-Range Distribution

Volatile precursor compounds play a crucial role in the long-range atmospheric transport of PFAS. These precursors can travel vast distances before degrading into persistent short-chain PFAAs and being deposited in remote ecosystems, including the Arctic. This atmospheric pathway contributes to the global distribution of these compounds.

Transformation and Degradation: A Tale of Extreme Persistence

The defining characteristic of short-chain PFAS in the environment is their remarkable resistance to degradation.

Abiotic Degradation: Limited to Non-Existent

Under typical environmental conditions, short-chain PFAAs do not undergo hydrolysis or photolysis in water to any significant extent. While some advanced oxidation processes can break them down under controlled laboratory settings, these conditions are not representative of the natural environment.

Biotic Degradation: A Formidable Challenge for Microorganisms

The strength of the C-F bond makes short-chain PFAS highly resistant to microbial degradation. Studies have shown that they are not readily biodegraded by microorganisms in wastewater treatment plants or in soil and sediment. While some research is exploring microbial and enzymatic treatments, effective bioremediation strategies for these compounds remain elusive. The primary biotic transformation observed in the environment is the degradation of precursor compounds into the more stable short-chain PFAAs.

Bioaccumulation and Ecotoxicity: A Different Paradigm

While short-chain PFAS do not bioaccumulate in the same manner as their long-chain relatives (which partition into fatty tissues), their high water solubility leads to a different pattern of uptake and distribution in organisms.

Uptake in Plants

Short-chain PFAS are known to accumulate in plants, particularly in the edible parts like leaves and fruits, due to their high water solubility and low adsorption potential. This presents a potential pathway for their entry into the food chain.

Aquatic Organisms

The bioconcentration factors (BCFs) for short-chain PFAS in aquatic organisms are generally low, indicating a lower potential for bioaccumulation compared to long-chain compounds. However, the extreme persistence of short-chain PFAS leads to continuous and irreversible exposure for aquatic life. The long-term effects of this constant exposure are still not fully understood.

Analytical Methodologies and Remediation Challenges

The unique properties of short-chain PFAS also pose significant challenges for their detection and removal from the environment.

Analytical Detection

The high water solubility of short-chain PFAS can make their analysis challenging, particularly their retention on reversed-phase HPLC columns. Ultrashort-chain PFAS (with three or fewer carbons) are particularly difficult to detect due to background contamination and matrix interference.

Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of Short-Chain PFAS in Water

-

Sample Preparation:

-

Collect a 250-500 mL water sample in a polypropylene bottle.

-

Add a surrogate standard solution containing isotopically labeled short-chain PFAS.

-

Adjust the sample pH to the recommended value for the chosen SPE sorbent.

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., weak anion exchange) with methanol and then with reagent water.

-

Load the water sample onto the SPE cartridge at a controlled flow rate.

-

Wash the cartridge with a specific solution to remove interferences.

-

Elute the short-chain PFAS from the cartridge using a suitable solvent, such as methanol or a methanol/ammonium hydroxide mixture.

-

-

Concentration and Reconstitution:

-

Concentrate the eluate to a small volume (e.g., 0.5-1 mL) under a gentle stream of nitrogen.

-

Add an internal standard solution.

-

Reconstitute the final extract in a solvent compatible with the LC-MS/MS system (e.g., methanol/water).

-

-

LC-MS/MS Analysis:

-

Inject the extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the short-chain PFAS using a suitable analytical column.

-

Detect and quantify the target analytes using multiple reaction monitoring (MRM) mode.

-

Remediation Technologies

The removal of short-chain PFAS from contaminated water is a significant challenge. Conventional treatment technologies are often less effective for these smaller, more mobile compounds.

-

Adsorption: Granular activated carbon (GAC) and ion exchange resins can remove short-chain PFAS, but with lower efficiency and capacity compared to long-chain compounds.

-

Membrane Filtration: Nanofiltration and reverse osmosis can be effective but are energy-intensive and produce a concentrated waste stream that requires further treatment.

-

Destructive Technologies: Advanced oxidation processes like photocatalysis and electrochemical oxidation show promise for degrading short-chain PFAS but are often costly and require specific conditions. Supercritical water oxidation (SCWO) can achieve near-total destruction but has high capital costs.

Diagram: Remediation Technology Effectiveness for Short-Chain PFAS

Caption: Effectiveness of remediation technologies for short-chain PFAS.

Human Exposure and Health Considerations

Human exposure to short-chain PFAS can occur through various pathways, with drinking water and diet being significant contributors. Ingestion of contaminated food and water is a primary route of exposure. While the half-lives of short-chain PFAS in the human body are shorter than their long-chain counterparts, their continuous presence in the environment leads to ongoing exposure. The long-term health effects of this chronic exposure are an area of active research.

Conclusion and Future Outlook

The environmental fate of short-chain perfluorinated compounds is a complex and evolving field of study. Their high mobility, extreme persistence, and resistance to degradation present a unique and significant challenge to environmental scientists and regulators. While they may be less bioaccumulative in the traditional sense, their ability to contaminate water resources on a global scale and their continuous, irreversible presence in the environment warrant serious concern.

Future research must focus on developing more effective and cost-efficient remediation technologies for these recalcitrant compounds. A deeper understanding of their long-term ecotoxicological effects and human health impacts is also crucial. As the use of short-chain PFAS continues, a comprehensive, life-cycle approach to their management is essential to mitigate their environmental legacy.

References

- Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC - NIH. (2018-02-27).

- Enhancing adsorption and photocatalytic degradation of short-chain PFAS by engineering material surface properties and solution chemistry - ACS Fall 2025.

- Unstoppable? Ultrashort PFAS in the Environment and Water Sources - ALS Europe.

- Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Processes & Impacts (RSC Publishing).

- Short-chain per- and polyfluoroalkyl substances in aquatic systems: Occurrence, impacts and treatment - PFAS Central. (2019-08-27).

- A Review of Treatment Techniques for Short-Chain Perfluoroalkyl Substances - MDPI.

- Elevated Levels of Ultrashort- and Short-Chain Perfluoroalkyl Acids in US Homes and People | Environmental Science & Technology - ACS Publications.

- A Review of the Pathways of Human Exposure to Poly- and Perfluoroalkyl Substances (PFASs) and Present Understanding of Health Effects - NIH.

- 12 Treatment Technologies – PFAS — Per- and Polyfluoroalkyl Substances.

- Differential Sorption of Short-Chain versus Long-Chain Anionic Per- and Poly-Fluoroalkyl Substances by Soils - MDPI. (2023-10-04).

- Top 5 PFAS Remediation Technologies for Safe and Sustainable Cleanup. (2025-04-17).

- Dependency of the photocatalytic and photochemical decomposition of per- and polyfluoroalkyl substances (PFAS) on their chain lengths, functional groups, and structural properties - IWA Publishing. (2021-12-15).

- A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - MDPI.